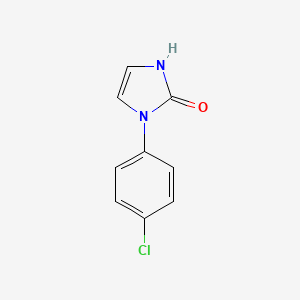

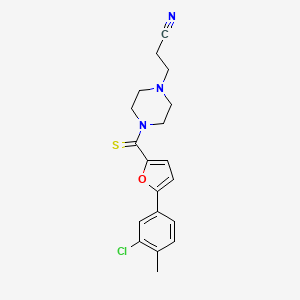

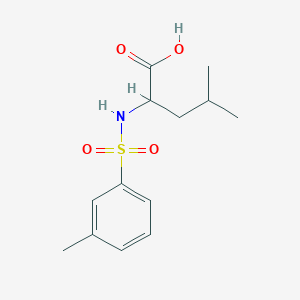

![molecular formula C10H10N2O3 B2761212 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937691-36-6](/img/structure/B2761212.png)

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate . The reaction proceeds with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates. Cyclization of the latter in the presence of sodium ethoxide in alcohol provided ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. Ester hydrolysis gave the respective 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (500 MHz, DMSO -d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (125 MHz, DMSO -d6) also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

This compound is a colorless crystal with a melting point of 147–148°C . It has a molecular weight of 206.2 . It is stored at room temperature and is available in powder form .Scientific Research Applications

Drug Discovery and Development

Isoxazole rings, such as those found in 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, are prevalent in many commercially available drugs . The compound’s structure allows for a variety of interactions with biological targets, making it a valuable scaffold for medicinal chemists. Its potential applications include:

Eco-Friendly Synthetic Strategies

The development of metal-free synthetic routes for isoxazoles is crucial due to the disadvantages associated with metal-catalyzed reactions, such as toxicity and environmental harm . 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be synthesized using eco-friendly methods, contributing to greener chemistry practices.

Biological Target Binding

The diverse chemical space provided by isoxazole compounds allows for the expansion of drug-like molecules that can bind to a variety of biological targets . This compound can be used to explore new interactions within biological systems, potentially leading to the discovery of novel therapeutic agents.

Nanocatalysis

Research into nanocatalysis has shown that isoxazole derivatives can play a role in catalyzing reactions at the nanoscale . This compound could be investigated for its efficacy in catalyzing specific reactions, which could have implications in industrial processes and synthetic chemistry.

Sensing Applications

The unique structure of isoxazole compounds can be exploited in the design of sensors for detecting specific molecules or ions . This compound could be used to develop sensors with high specificity and sensitivity.

Drug Delivery Systems

The physicochemical properties of isoxazole derivatives make them suitable candidates for drug delivery systems . This compound could be modified to create prodrugs or to be incorporated into nanoparticles for targeted drug delivery.

Heterocyclic Scaffold Expansion

Isoxazole compounds serve as heterocyclic scaffolds that can be functionalized to generate a wide array of molecules . This compound can be used in diversity-oriented synthesis to create a library of molecules for high-throughput screening in drug discovery.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Isoxazoles are known to bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazoles are known to interact with their targets through various mechanisms, often involving (3 + 2) cycloaddition reactions .

Biochemical Pathways

Isoxazole derivatives have been observed to have effects on the interpretation of p21 waf-1, bax, and bcl-2 in leukemia hl-60 cells culture , suggesting potential impacts on cell cycle regulation and apoptosis pathways.

Result of Action

Isoxazole derivatives have been observed to have cytotoxic effects , suggesting potential anti-cancer properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid . .

properties

IUPAC Name |

6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-6-4-7(10(13)14)8-5(2)12-15-9(8)11-6/h4H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMJIFPZZGOKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | |

CAS RN |

937691-36-6 |

Source

|

| Record name | 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

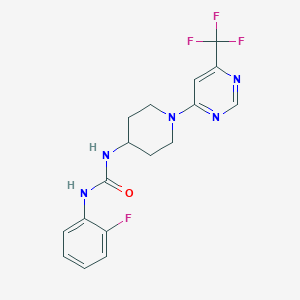

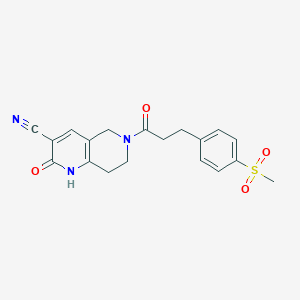

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

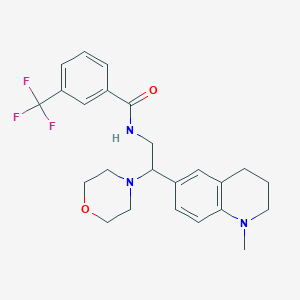

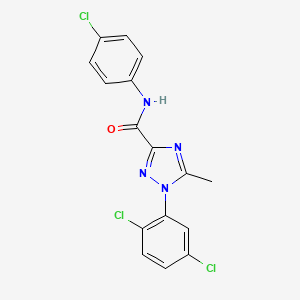

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

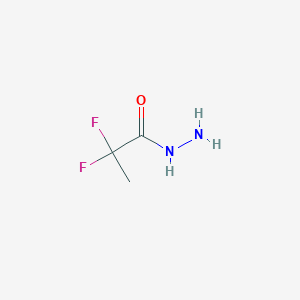

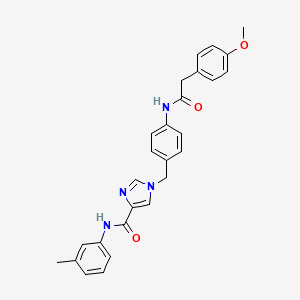

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)